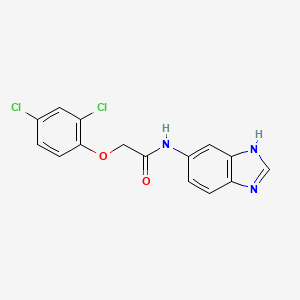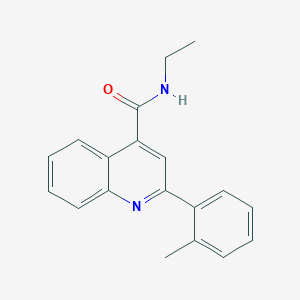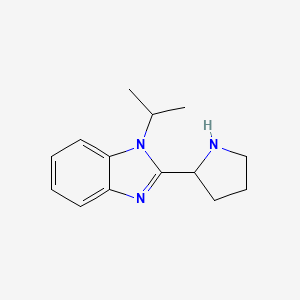![molecular formula C23H25N5O4 B10980873 2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide](/img/structure/B10980873.png)
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields
Preparation Methods
The synthesis of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions. The diazocinyl moiety is then introduced through a series of reactions involving the appropriate amines and aldehydes, followed by cyclization and functional group modifications. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone core can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction of the carbonyl groups in the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazocinyl moiety, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinazolinones and diazocinyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, potentially leading to the discovery of new biological pathways and targets.
Medicine: Its potential as a therapeutic agent can be explored, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can act as a pharmacophore, binding to active sites and modulating the activity of enzymes. The diazocinyl moiety may enhance the compound’s binding affinity and specificity, leading to more potent and selective effects. The exact pathways involved would depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar compounds to 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE include other quinazolinone derivatives and diazocinyl compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the quinazolinone and diazocinyl moieties, which can confer distinct chemical and biological properties. Examples of similar compounds include:
- Quinazolinone derivatives with different substituents on the quinazolinone core.
- Diazocinyl compounds with variations in the diazocinyl ring structure and substituents.
This detailed article provides a comprehensive overview of 2-(2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)-N-{2-[(1S,5R)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]ETHYL}ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H25N5O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]acetamide |
InChI |
InChI=1S/C23H25N5O4/c29-20(14-28-22(31)17-4-1-2-5-18(17)25-23(28)32)24-8-9-26-11-15-10-16(13-26)19-6-3-7-21(30)27(19)12-15/h1-7,15-16H,8-14H2,(H,24,29)(H,25,32)/t15-,16+/m1/s1 |
InChI Key |
QUHASTZWWUMLFV-CVEARBPZSA-N |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC=CC(=O)N3C2)CCNC(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCNC(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10980795.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B10980797.png)

![(1S)-2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B10980815.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10980823.png)
![2-{(2E)-2-[(1-propyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B10980826.png)
![2-(2,4-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980830.png)
![N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10980838.png)

![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B10980859.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B10980872.png)
![methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10980876.png)
![N-(2-fluorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10980877.png)

